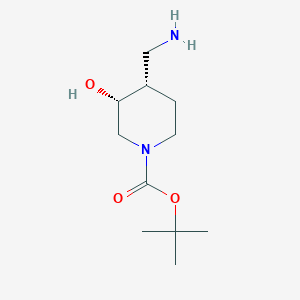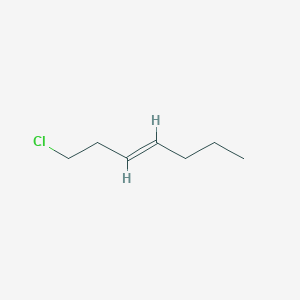
(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid is a compound that features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. This compound is particularly significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.
Mecanismo De Acción
Target of Action
The primary target of (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid, also known as Fmoc-amino acid, is the peptide chain in peptide synthesis . The Fmoc group acts as a protective group for the amino acid during the synthesis process .
Mode of Action
The Fmoc group in the compound interacts with the peptide chain by forming an amide bond, which is a key step in peptide synthesis . This interaction results in the addition of the amino acid to the growing peptide chain .
Biochemical Pathways
The compound affects the peptide synthesis pathway. In this pathway, the Fmoc group is first removed, allowing the free amino group of the amino acid to form a peptide bond with the carboxyl group of another amino acid . This process is repeated to build a peptide chain .
Pharmacokinetics
As a part of peptide synthesis, it is expected that the compound would be rapidly metabolized and excreted after the peptide chain is formed .
Result of Action
The result of the compound’s action is the formation of a peptide chain, which can then fold into a functional protein . This process is crucial for the production of proteins, which play a wide variety of roles in biological systems .
Action Environment
The action of the compound is influenced by environmental factors such as temperature and pH. For example, the Fmoc group is stable at room temperature, which is beneficial for peptide synthesis . Additionally, the compound is stable in aqueous washing operations, which is important for the purification of the peptide chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This is achieved through the reaction of the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIEA) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling required for peptide synthesis. The Fmoc group is removed using a base such as piperidine, allowing the amino group to react with the next amino acid in the sequence .
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling: The free amino group can react with activated carboxyl groups of other amino acids to form peptide bonds.
Substitution: The compound can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole).
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences, depending on the amino acids used in the synthesis .
Aplicaciones Científicas De Investigación
(4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-hydroxy-pentanoic acid
- (4R,5S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylheptanoic acid
- (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid
Uniqueness
What sets (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid apart from similar compounds is its specific structure, which makes it particularly suitable for use in peptide synthesis. The Fmoc group provides a stable and efficient means of protecting the amino group, which is essential for the stepwise synthesis of peptides and proteins .
Propiedades
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(10-11-19(22)23)21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUWOMDZJCFFDR-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2799288.png)
![3-{[(3,4-dimethoxyphenyl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2799289.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]prop-2-enenitrile](/img/structure/B2799290.png)
![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2799291.png)

![4-[butyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2799293.png)




![6-(1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2799303.png)

![N-[(furan-2-yl)methyl]-4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide](/img/structure/B2799307.png)
